molecular formula C16H22ClN3O2S B4555556 N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4555556
M. Wt: 355.9 g/mol
InChI Key: QOKNZQIORAJZJU-UHFFFAOYSA-N
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Description

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE is a useful research compound. Its molecular formula is C16H22ClN3O2S and its molecular weight is 355.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide is 355.1121258 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Sulfonamide derivatives, closely related to the compound , have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have shown promising results in reducing inflammation and pain without causing significant tissue damage, suggesting their potential for development into therapeutic agents [Ş. Küçükgüzel et al., 2013].

Anticancer and Antimicrobial Properties

Research has also focused on the development of sulfonamide derivatives as anticancer and antimicrobial agents. Some sulfonamide compounds exhibit significant anticancer activities by inducing apoptosis and autophagy pathways in tumor cells. Additionally, they show potent inhibitory effects on human carbonic anhydrases, which are associated with tumor growth and metastasis [H. Gul et al., 2018]. Moreover, mixed-ligand copper(II)-sulfonamide complexes have been explored for their DNA binding, cleavage, genotoxicity, and anticancer activity, demonstrating the diverse biological applications of sulfonamide derivatives [M. González-Álvarez et al., 2013].

Antiviral Activities

Some sulfonamide derivatives have been assessed for their antiviral activities, including inhibition of HIV and HCV NS5B RNA-dependent RNA polymerase (RdRp), highlighting their potential as antiviral therapeutic agents [Ş. Küçükgüzel et al., 2013].

Material Science Applications

In material science, sulfonamide derivatives have been utilized in the synthesis of polymeric materials. For example, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized, offering potential applications in functionalizing polymeric materials due to its solubility and thermal properties [Y. Hori et al., 2011].

Properties

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2S/c1-5-20-16(15(17)10-18-20)11-19(4)23(21,22)14-8-6-13(7-9-14)12(2)3/h6-10,12H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKNZQIORAJZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
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N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

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